molecular formula C14H26O B15180599 alpha-Ethyl-alpha,beta-dimethylbicyclo(2.2.1)heptane-2-propanol CAS No. 97403-91-3

alpha-Ethyl-alpha,beta-dimethylbicyclo(2.2.1)heptane-2-propanol

Cat. No.: B15180599
CAS No.: 97403-91-3
M. Wt: 210.36 g/mol
InChI Key: SPXVLDYYWKLTJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques like gas chromatography and mass spectrometry ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentane: Similar structure but lacks the hydroxyl group.

    2,3-dimethyl-1-bicyclo[2.2.1]heptanyl alcohol: Similar bicyclic structure with different substituents.

Uniqueness

1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

97403-91-3

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol

InChI

InChI=1S/C14H26O/c1-4-14(3,15)10(2)7-13-9-11-5-6-12(13)8-11/h10-13,15H,4-9H2,1-3H3

InChI Key

SPXVLDYYWKLTJU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)CC1CC2CCC1C2)O

Origin of Product

United States

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